molecular formula C19H27N3O6 B1143052 Butabindide CAS No. 175553-48-7

Butabindide

Numéro de catalogue B1143052
Numéro CAS: 175553-48-7
Poids moléculaire: 393.43
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Butabindide is a potent, selective inhibitor of tripeptidyl peptidase II (TPP II) with Ki values of 10 μM and 7 nM for TPP I and TPP II, respectively . It inhibits TPP II to protect CCK-8 against inactivation .


Synthesis Analysis

The synthesis of Butabindide involves various chemical and biological methods, along with novel design and delivery strategies . The specific inhibitor of animal TPPII, Butabindide, was shown to hyperactivate at least one neuropeptide hormone response in mice .


Chemical Reactions Analysis

Butabindide is a potent, selective tripeptidyl peptidase II (TPP II) inhibitor . It inhibits TPP II to protect CCK-8 against inactivation .


Physical And Chemical Properties Analysis

Butabindide appears as a white solid . It has a molecular weight of 393.44 and its chemical formula is C17H25N3O2·C2H2O4 . It is soluble in DMSO .

Applications De Recherche Scientifique

  • Tripeptidyl Peptidase II Inhibition : Butabindide was reported as a potent TPPII inhibitor, with an IC50 value of 7 nM. TPPII is an endogenous protease that degrades cholecystokinin-8 (CCK-8). However, Butabindide was found to have some chemical instability, leading to the development of more stable analogues with comparable TPPII inhibitory activity (Breslin et al., 2002).

  • Cholecystokinin Inactivation : A study characterized and identified a CCK-inactivating peptidase as a membrane-bound isoform of TPPII. This peptidase was found in neurons responding to CCK, as well as in non-neuronal cells. Butabindide was designed as a potent and specific inhibitor, shown to protect endogenous CCK from inactivation and display pro-satiating effects mediated by the CCKA receptor (Rose et al., 1996).

  • Drug Development Process : Another study discussed the overall process of drug discovery and development, which includes the use of molecules like Butabindide. It highlighted the role of molecular biology and genomic sciences in enriching therapeutic armamentarium and guiding drug research (Drews, 2000).

Safety And Hazards

Butabindide may be irritating to the mucous membranes and upper respiratory tract . It may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation .

Propriétés

IUPAC Name

(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydroindole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21)/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQIRIMIVLFYIX-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)[C@@H]1CC2=CC=CC=C2N1C(=O)[C@H](CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butabindide

Citations

For This Compound
198
Citations
CR Ganellin, PB Bishop, RB Bambal… - Journal of medicinal …, 2005 - ACS Publications
… Further transformation (by making a benzologue) gave the indoline analogue, butabindide (33… butabindide, indicated that 37 cannot access the likely active conformation of butabindide. …
Number of citations: 13 pubs.acs.org
CR Ganellin, PB Bishop, RB Bambal… - Journal of medicinal …, 2000 - ACS Publications
… Comparison of these structures led to the synthesis of Val-Pro-NHBu (K i = 0.57 μM) which served for later optimization in the design of butabindide, a potent reversible competitive and …
Number of citations: 27 pubs.acs.org
HJ Breslin, TA Miskowski, MJ Kukla… - Journal of medicinal …, 2002 - ACS Publications
Butabindide, 1, was previously reported as a potent inhibitor (IC 50 = 7 nM) of the serine protease enzyme tripeptidyl peptidase II (TPPII), an endogenous protease that degrades …
Number of citations: 20 pubs.acs.org
MJ Warburton, F Bernardini - Neuroscience letters, 2002 - Elsevier
… butabindide was 10 μM whereas the Ki for the inhibition of TPP-II is reported to be 7 nM [7]. The structure of butabindide … the greater inhibitory effect of butabindide on the degradation of …
Number of citations: 26 www.sciencedirect.com
M Marcilla, EM Villasevil… - European journal of …, 2008 - Wiley Online Library
… Cells were treated in serum-free conditions with 10 μg/mL brefeldin A (BFA), 1 μM epoxomicin, 250 μM butabindide or a mixture of epoxomicin and butabindide for 2 h before the acidic …
Number of citations: 28 onlinelibrary.wiley.com
S Samad - 2000 - search.proquest.com
… of butabindide and additional analogues. This work focuses on modifying the structure of butabindide … 2000 is 18 times as potent in vitro and 50 times as active in vivo than butabindide. …
Number of citations: 3 search.proquest.com
C Rose, F Vargas, P Facchinetti, P Bourgeat… - Nature, 1996 - nature.com
… Biological effects of butabindide We know that butabindide inhibited TPPII competitively (Fig. 5a) and selectively because, on a variety of other serine peptidases, it displayed K, values …
Number of citations: 182 www.nature.com
H De Winter, H Breslin, T Miskowski, R Kavash… - Journal of Molecular …, 2005 - Elsevier
… Butabindide was also shown to significantly reduce food intake in rats. … efforts has driven the synthesis of analogues of butabindide, in which the butylamide sidechain has been …
Number of citations: 10 www.sciencedirect.com
CR Gannellin, PB Bishop, RB Bambal, SMT Chan… - J Med Chem, 2005
Number of citations: 2
CR Ganellin, PB Bishop, RB Bambal, SMT Chan… - 213th ACS National Meeting …, 1997
Number of citations: 1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.